1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the imidazole ring through cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Step 2: Introduction of the benzyl group via nucleophilic substitution reactions using benzyl halides.
Step 3: Incorporation of the difluorophenylmethyl group through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods:
- Industrial production may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
- Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction:
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a more saturated form.
Substitution:
- Nucleophilic substitution reactions can occur at the benzyl or difluorophenylmethyl groups, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
- Imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors to modulate signal transduction processes.
- Nucleic Acids: Interaction with DNA or RNA to influence gene expression.
Comparison with Similar Compounds
- 1-Benzyl-2-methylimidazole
- 1-Benzyl-2-phenylimidazole
- 1-Benzyl-2-(trifluoromethyl)imidazole
Uniqueness:
- The presence of the difluorophenylmethyl group distinguishes it from other imidazole derivatives, potentially imparting unique chemical and biological properties.
Properties
Molecular Formula |
C17H16F2N2 |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
1-benzyl-2-[difluoro(phenyl)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H16F2N2/c18-17(19,15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI Key |
JQDXXLQWKRFWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)C(C2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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